molecular formula C10H7ClN2O3 B14721596 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde CAS No. 6630-46-2

4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde

Cat. No.: B14721596
CAS No.: 6630-46-2
M. Wt: 238.63 g/mol
InChI Key: WYOWXQKJLGEZFV-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which also contains two oxo groups and an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with glycine and urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are essential for large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carboxylic acid.

    Reduction: 4-(4-Chlorophenyl)-2,5-dihydroxyimidazolidine-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.

    Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups but lacks the imidazolidine ring.

    Thiazole derivatives: Similar in having a heterocyclic ring but with different atoms and substituents.

Uniqueness

4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

6630-46-2

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

4-(4-chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10(5-14)8(15)12-9(16)13-10/h1-5H,(H2,12,13,15,16)

InChI Key

WYOWXQKJLGEZFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C=O)Cl

Origin of Product

United States

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